6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide typically involves several steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the reaction of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions.
Formation of the carboxamide: This step involves the reaction of the brominated imidazo[1,2-a]pyridine with an appropriate amine and a coupling agent such as EDCI or DCC.
Introduction of the (Z)-(3-prop-2-enoxyphenyl)methylideneamino group: This is typically achieved through a condensation reaction between the carboxamide and the corresponding aldehyde or ketone.
Chemical Reactions Analysis
6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antiviral, and anticancer activities.
Biological Probes: It can be used as a fluorescent probe for the detection of metal ions in biological systems.
Material Science: Its unique structural properties make it useful in the development of new materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can bind to DNA or proteins, thereby affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: A medication used for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Zolimidine: An antiulcer drug.
Compared to these compounds, 6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has unique structural features that may confer distinct biological activities and applications .
Properties
IUPAC Name |
6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-3-9-26-16-6-4-5-14(10-16)11-21-23-19(25)18-13(2)22-17-8-7-15(20)12-24(17)18/h3-8,10-12H,1,9H2,2H3,(H,23,25)/b21-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFVZHJZYQPCGD-NHDPSOOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C(=O)NN=CC3=CC(=CC=C3)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C(=O)N/N=C\C3=CC(=CC=C3)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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